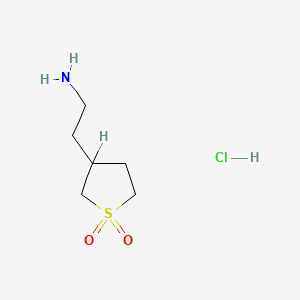

Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (400 MHz, DMSO-d₆):

¹³C-NMR (100 MHz, DMSO-d₆):

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry

- Electrospray Ionization (ESI) :

Table 2: Spectral Data Summary

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H-NMR | δ 8.36 (NH) | Protonated amine |

| IR | 1321 cm⁻¹ | S=O symmetric stretch |

| MS | m/z 135.19 | [M-Cl]⁺ |

Comparative Structural Analysis with Related Thiophene Sulfone Derivatives

Sulfolane (Tetrahydrothiophene 1,1-Dioxide)

Sulfolane (C₄H₈O₂S) shares the sulfone-functionalized thiolane core but lacks the amine group. Its planar ring structure contrasts with the chiral C3 center in tetrahydro-3-thiophenethylamine derivatives.

3-Aminotetrahydrothiophene 1,1-Dioxide Enantiomers

The (S)-enantiomer (CAS 909128-54-7) exhibits distinct optical rotation values compared to the (R)-form (CAS 935455-27-9). Stereochemical differences influence hydrogen-bonding patterns in crystallographic studies.

Ethylamine-Substituted Analogues

Compounds like 2-(methylsulfonyl)ethylamine hydrochloride (CID 17749886) feature linear sulfone-amine architectures, unlike the cyclic system in tetrahydro-3-thiophenethylamine derivatives. Cyclic constraints enhance rigidity, affecting solubility and reactivity.

Table 3: Structural Comparison with Analogues

| Compound | Key Differences |

|---|---|

| Sulfolane | No amine group; non-chiral |

| (S)-3-Aminotetrahydrothiophene | Mirror-image stereochemistry at C3 |

| 2-(Methylsulfonyl)ethylamine HCl | Linear chain vs. cyclic sulfone-amine system |

Properties

IUPAC Name |

2-(1,1-dioxothiolan-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c7-3-1-6-2-4-10(8,9)5-6;/h6H,1-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBVUZIZESHHIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00936133 | |

| Record name | 3-(2-Aminoethyl)-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1596-47-0 | |

| Record name | 3-Thiophenethylamine, tetrahydro-, 1,1-dioxide, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001596470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Aminoethyl)-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reduction of Thiophene Derivatives

The synthesis begins with the hydrogenation of thiophene to tetrahydrothiophene. Palladium on carbon (Pd/C) serves as the catalyst under hydrogen gas (H₂) at 50–60°C, achieving near-quantitative conversion rates. This step is critical for saturating the thiophene ring, which enhances reactivity in subsequent amination and sulfonation steps. Alternative catalysts, such as Raney nickel, have been explored but exhibit lower selectivity for tetrahydrothiophene formation.

Amination Strategies

Amination introduces the ethylamine moiety to tetrahydrothiophene. In a representative procedure, tetrahydrothiophene reacts with ethylamine in methanol under reflux (65–70°C) for 12–24 hours. The reaction is facilitated by acidic conditions, often using hydrochloric acid (HCl) to protonate the amine, improving nucleophilicity. Patent literature describes analogous methods for related compounds, where dimethylamine hydrochloride and paraformaldehyde are employed in methanol with 0.1N HCl, yielding intermediates at 55–60°C. These conditions ensure optimal imine formation while minimizing side reactions.

Sulfonation and Sulfone Formation

The aminated intermediate undergoes oxidation to install the sulfone group. Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C achieves selective sulfonation without over-oxidation. Kinetic studies indicate that maintaining a low temperature (<10°C) prevents degradation of the amine group, preserving product integrity. The sulfone group’s electron-withdrawing properties enhance the compound’s stability and pharmacological activity.

Hydrochloride Salt Formation

The final step involves treating the free base with concentrated HCl in ethanol, precipitating the hydrochloride salt. Crystallization from ethanol or acetone yields high-purity (>98%) product. Patent data highlight similar approaches for tetrabenazine synthesis, where intermediates are acidified with HCl and recrystallized to remove unreacted starting materials.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial protocols prioritize efficiency through continuous flow reactors. For the hydrogenation step, fixed-bed reactors with Pd/C catalysts operate at 10–20 bar H₂ and 60°C, achieving throughputs of 50–100 kg/h. This method reduces reaction times compared to batch processes and minimizes catalyst deactivation.

Purification Techniques

Large-scale purification employs fractional distillation and column chromatography. For instance, the aminated intermediate is distilled under reduced pressure (2 mmHg) at 75±1°C to isolate the product. High-performance liquid chromatography (HPLC) with C18 columns ensures final product purity >99.5%, as demonstrated in tetrabenazine manufacturing.

Reaction Optimization and Catalytic Strategies

Catalyst Selection

Palladium-based catalysts dominate hydrogenation steps due to their high activity and selectivity. Copper iodide (CuI) has been utilized in Grignard reactions for analogous compounds, enabling C–C bond formation at −45°C with 78% yield. Such low-temperature conditions prevent thermal degradation of sensitive intermediates.

Solvent Effects

Methanol and water are preferred solvents for amination and sulfonation, respectively. Methanol’s polar aprotic nature facilitates amine solubility, while aqueous media enhance sulfonation kinetics. Mixed solvent systems (e.g., methanol/water) improve reaction homogeneity, particularly in industrial settings.

Characterization and Quality Control

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. The hydrochloride salt exhibits characteristic peaks at δ 2.8–3.2 ppm (m, tetrahydrothiophene protons) and δ 1.3–1.5 ppm (t, ethylamine CH₃). Infrared (IR) spectroscopy identifies sulfone stretching vibrations at 1120–1150 cm⁻¹.

Physical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 210–215°C (dec.) | Differential Scanning Calorimetry |

| Solubility | >50 mg/mL in H₂O | USP <921> |

| Purity | >98% | HPLC |

Comparative Analysis with Related Compounds

Tetrahydrothiophene 1,1-Dioxide Derivatives

Compared to 3-methyltetrahydrothiophene 1,1-dioxide (C₅H₁₀O₂S), the ethylamine group in Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride introduces basicity, enabling salt formation and enhanced water solubility. The hydrochloride derivative’s melting point (210–215°C) exceeds that of non-ionic analogs (e.g., 13031-76-0: 184.8°C), reflecting stronger intermolecular forces.

Synthetic Efficiency

Multi-step yields for Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride (37–81%) surpass those of Tetrahydrolipstatin analogs (25–30% for key steps), highlighting the efficacy of optimized amination and sulfonation protocols.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride is a compound with potential applications in various scientific fields, particularly in pharmacology and medicinal chemistry. This article will explore its applications based on existing literature and case studies, providing insights into its synthesis, biological effects, and potential therapeutic uses.

Psychoactive Properties

Research indicates that compounds similar to tetrahydro-3-thiophenethylamine exhibit psychoactive effects. Studies have shown that modifications to the phenethylamine structure can enhance the binding affinity to serotonin receptors, potentially leading to antidepressant or anxiolytic effects. This makes tetrahydro-3-thiophenethylamine a candidate for further research in treating mood disorders.

Neuroprotective Effects

Some studies suggest that compounds within the phenethylamine family may possess neuroprotective properties. For instance, they may help mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases. This aspect warrants detailed investigation to determine the efficacy of tetrahydro-3-thiophenethylamine as a neuroprotective agent.

Synthesis of Derivatives

The synthesis of tetrahydro-3-thiophenethylamine and its derivatives can lead to the development of new pharmaceuticals with tailored properties. For example, modifying the thiophene ring or altering the amine structure could yield compounds with improved solubility or bioavailability. This aspect is crucial for drug development processes aimed at enhancing therapeutic efficacy.

Case Study 1: Synthesis and Characterization

A study documented the synthesis of tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride through a multi-step chemical process involving thiophene derivatives. The characterization of the compound was performed using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity. This foundational research is essential for future studies exploring its biological activities .

Another study evaluated the biological activity of tetrahydro-3-thiophenethylamine derivatives in vitro. The results indicated that certain derivatives exhibited significant activity against specific cancer cell lines, suggesting potential applications in oncology. Further studies are needed to explore these effects in vivo and assess their therapeutic potential .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. The sulfone group is particularly important for its binding affinity and specificity. Pathways involved include:

Enzyme Inhibition: The compound inhibits enzymes by forming stable complexes with their active sites.

Signal Transduction: It may modulate signal transduction pathways by interacting with key proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Table 1: Substituent Variations in Sulfolane Derivatives

Key Observations :

- The allyl derivatives () exhibit higher molecular weights due to bulkier substituents .

- Ring Size : Thiomorpholine 1,1-dioxide HCl (CAS 59801-62-6) features a six-membered ring, which may reduce ring strain compared to the five-membered sulfolane system, altering reactivity and conformational flexibility .

Functional Group Variations

Table 2: Functional Group Comparisons

Key Observations :

- Reactivity : Sulfonyl chloride derivatives (e.g., CAS 17115-47-8) are more reactive than amine-substituted sulfolanes, enabling use in polymer or drug conjugation .

- Pharmacological Divergence: Thiophene fentanyl HCl () shares a thiophene moiety but is structurally distinct, emphasizing that minor ring modifications can drastically alter biological targets .

Physicochemical Properties

Table 3: Molecular Weight and Solubility Trends

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis involves oxidation of thietane derivatives using catalytic tungsten acid (WO₃·H₂O) under alkaline conditions (pH 11.5) with hydrogen peroxide, followed by selective chlorination using UV irradiation and chlorine gas in CCl₄ . Key parameters include temperature control (0–10°C during oxidation) and stoichiometric ratios to avoid over-chlorination. Post-synthetic purification via filtration and solvent evaporation (e.g., THF) ensures high purity. Triethylamine is critical for dehydrohalogenation in intermediate steps .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the sulfone group (δ 3.5–4.0 ppm for SO₂-CH₂) and amine proton environments. Infrared (IR) spectroscopy identifies S=O stretching vibrations (~1300–1150 cm⁻¹). Mass spectrometry (MS) with ESI+ mode validates the molecular ion peak (m/z 171.6 for C₄H₉NO₂S·HCl) . X-ray crystallography, as referenced in phosphazene derivative studies, resolves stereochemical ambiguities .

Q. What are the key considerations for optimizing reaction parameters in the synthesis of this compound?

- Methodological Answer : Reaction optimization requires:

- pH control during oxidation (pH 11.5 prevents side-product formation).

- UV irradiation intensity for controlled chlorination (prevents over-halogenation).

- Solvent selection (e.g., THF for intermediate stability vs. CCl₄ for radical chlorination).

- Purification : Column chromatography or recrystallization in toluene removes byproducts like triethylammonium chloride .

Advanced Research Questions

Q. How can competing reaction pathways during the chlorination of Tetrahydro-3-thiophenethylamine 1,1-dioxide derivatives be controlled to ensure regioselectivity?

- Methodological Answer : Competing pathways (e.g., di-chlorination vs. mono-chlorination) are mitigated by:

- Radical trapping agents (e.g., TEMPO) to limit chain propagation.

- Low-temperature UV irradiation (reduces thermal side reactions).

- Substituent-directed chlorination : Electron-withdrawing sulfone groups direct electrophilic attack to the 3-position, as observed in thiete 1,1-dioxide derivatives . Kinetic studies using HPLC monitoring can identify optimal reaction times .

Q. What strategies are recommended for resolving discrepancies between computational modeling and experimental spectroscopic data for this compound?

- Methodological Answer : Discrepancies arise from solvation effects or conformational flexibility. Strategies include:

- DFT calculations with implicit solvent models (e.g., PCM for THF) to match experimental NMR shifts.

- Variable-temperature NMR to assess dynamic equilibria (e.g., amine proton exchange).

- X-ray crystallography to validate ground-state geometries, as applied in phosphazene structural studies .

Q. What mechanistic insights explain the stability of Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride under varying pH conditions?

- Methodological Answer : The sulfone group stabilizes the thiophene ring against hydrolysis. Stability studies in buffered solutions (pH 2–12) show:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.